molecular formula C16H15FN4OS B5801454 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B5801454
M. Wt: 330.4 g/mol
InChI Key: VKRWIZUURXYNGM-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a (4-fluorophenyl)methylthio group at position 3 and a 3-methoxyphenyl group at position 3. Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, owing to their ability to interact with enzymes and receptors via hydrogen bonding, hydrophobic interactions, and π-stacking . The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its electronic properties and biological efficacy.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c1-22-14-4-2-3-12(9-14)15-19-20-16(21(15)18)23-10-11-5-7-13(17)8-6-11/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRWIZUURXYNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methoxyphenyl groups. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with 3-methoxyphenylthiourea, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and solvents (e.g., DMF, ethanol). Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific pH levels.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.

    Medicine: The compound’s unique structure and biological activity have led to investigations into its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Substituent Variations

  • The chloro substituents may increase steric hindrance, affecting binding to target proteins . 3-((3-Fluorobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (): The trimethoxyphenyl group introduces bulkier substituents and additional hydrogen-bonding sites, which could enhance interactions with polar enzyme active sites compared to the single methoxy group in the target compound .

Positional Isomerism

  • 3-(2,4-Dichlorophenyl)-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine (): The 3-fluorobenzylthio group (vs.

Planarity and Conformation

  • Crystallographic studies on isostructural triazole-thiazole hybrids () reveal that dihedral angles between the triazole core and aryl substituents range from 4.6° to 10.5°, impacting molecular planarity and stacking behavior. The target compound’s 3-methoxyphenyl group may adopt a near-planar conformation, similar to derivatives in , facilitating interactions with flat binding pockets .

Antimicrobial and Antifungal Activity

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibits antimicrobial activity, suggesting that halogenated aryl groups enhance efficacy against Gram-positive bacteria. The target compound’s methoxy group may reduce potency compared to chloro derivatives but improve selectivity .
  • (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol () shows antifungal activity, indicating that methoxy and thioether groups synergize to disrupt fungal cell membranes .

Enzyme Inhibition

  • 4-((4-(Diethylamino)benzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione () inhibits cyclooxygenase (COX) enzymes. The target compound’s 3-methoxyphenyl group may similarly modulate COX-2 selectivity due to its electron-donating effects .

Biological Activity

3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H14FN4SC_{15}H_{14}FN_4S, with a molecular weight of approximately 306.36 g/mol. The structure features a triazole ring substituted with a fluorinated phenyl group and a methoxyphenyl moiety, which are crucial for its biological interactions.

Property Value
Molecular FormulaC15H14F N4 S
Molecular Weight306.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The triazole ring is known to inhibit enzymes involved in nucleic acid synthesis and metabolism, which can affect cell proliferation.
  • Receptor Modulation : The presence of the fluorinated phenyl group enhances binding affinity to certain receptors, potentially modulating their activity.
  • Cytokine Regulation : Studies have indicated that this compound may influence cytokine release in immune cells, impacting inflammatory responses.

Biological Activity Studies

Recent research has evaluated the biological activities of this compound through various assays:

  • Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively.
  • Antiproliferative Effects : Tests conducted on human cancer cell lines revealed that the compound exhibits antiproliferative activity. It was shown to induce apoptosis in treated cells by activating caspase pathways.
  • Anti-inflammatory Properties : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other triazole derivatives:

Compound Activity Profile
1,2,4-Triazole DerivativesBroad-spectrum antimicrobial activity
Fluorinated Aromatic CompoundsEnhanced binding affinity but less selective
Thioether-containing CompoundsSimilar mechanism but varied efficacy

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study on Anticancer Activity : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to controls.
  • Inflammation Model : In an animal model of arthritis, administration of this compound significantly reduced joint swelling and inflammation markers compared to untreated groups.

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